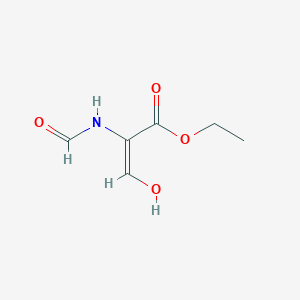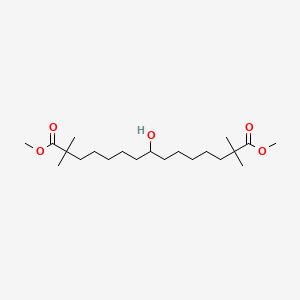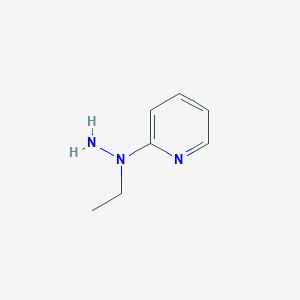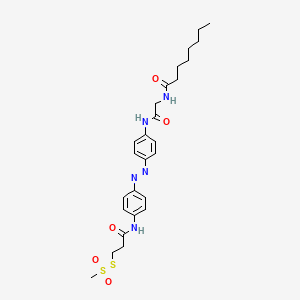
(E)-S-(3-((4-((4-(2-Octanamidoacetamido)phenyl)diazenyl)phenyl)amino)-3-oxopropyl) Methanesulfonothioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-S-(3-((4-((4-(2-Octanamidoacetamido)phenyl)diazenyl)phenyl)amino)-3-oxopropyl) Methanesulfonothioate is a complex organic compound characterized by its unique structural features This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-S-(3-((4-((4-(2-Octanamidoacetamido)phenyl)diazenyl)phenyl)amino)-3-oxopropyl) Methanesulfonothioate typically involves multiple steps, each requiring specific reagents and conditions. The process often begins with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Common reagents used in these reactions include various amines, sulfonothioates, and diazenyl compounds. The reaction conditions may involve controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis techniques. These methods are designed to optimize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis, high-throughput screening, and automated reaction monitoring are often employed to achieve these goals.
化学反应分析
Types of Reactions
(E)-S-(3-((4-((4-(2-Octanamidoacetamido)phenyl)diazenyl)phenyl)amino)-3-oxopropyl) Methanesulfonothioate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
The reactions mentioned above often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can result in a wide range of products, depending on the nature of the substituents involved.
科学研究应用
(E)-S-(3-((4-((4-(2-Octanamidoacetamido)phenyl)diazenyl)phenyl)amino)-3-oxopropyl) Methanesulfonothioate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound’s unique structure allows it to interact with various biological molecules, making it useful in biochemical studies.
Medicine: Its potential therapeutic properties are being explored, particularly in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials, owing to its diverse reactivity.
作用机制
The mechanism by which (E)-S-(3-((4-((4-(2-Octanamidoacetamido)phenyl)diazenyl)phenyl)amino)-3-oxopropyl) Methanesulfonothioate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and functions. The exact pathways involved depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
Some compounds similar to (E)-S-(3-((4-((4-(2-Octanamidoacetamido)phenyl)diazenyl)phenyl)amino)-3-oxopropyl) Methanesulfonothioate include:
Trifluorotoluene: An organic compound used as a solvent and intermediate in chemical synthesis.
Bromomethyl methyl ether: A reagent used in organic synthesis for introducing methyl groups.
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups, which confer distinct reactivity and potential applications. Its ability to undergo a wide range of chemical reactions and interact with various biological targets makes it a versatile and valuable compound in scientific research.
属性
分子式 |
C26H35N5O5S2 |
|---|---|
分子量 |
561.7 g/mol |
IUPAC 名称 |
N-[2-[4-[[4-(3-methylsulfonylsulfanylpropanoylamino)phenyl]diazenyl]anilino]-2-oxoethyl]octanamide |
InChI |
InChI=1S/C26H35N5O5S2/c1-3-4-5-6-7-8-24(32)27-19-26(34)29-21-11-15-23(16-12-21)31-30-22-13-9-20(10-14-22)28-25(33)17-18-37-38(2,35)36/h9-16H,3-8,17-19H2,1-2H3,(H,27,32)(H,28,33)(H,29,34) |
InChI 键 |
NWDWFDNOYKTFEH-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCC(=O)NCC(=O)NC1=CC=C(C=C1)N=NC2=CC=C(C=C2)NC(=O)CCSS(=O)(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-amino-N-phenylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B13860900.png)

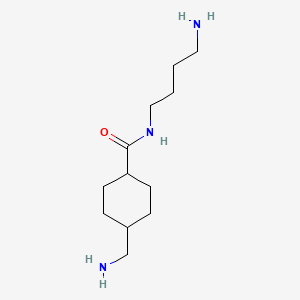
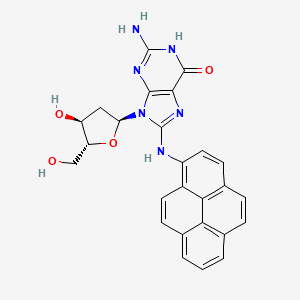
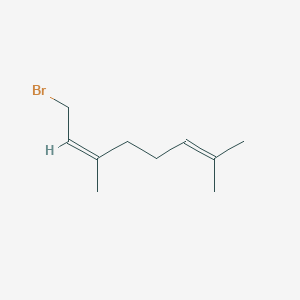

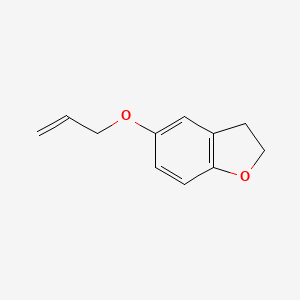
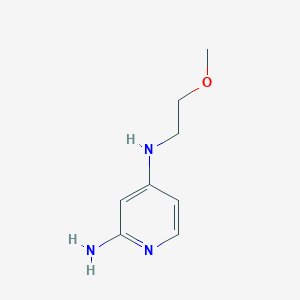
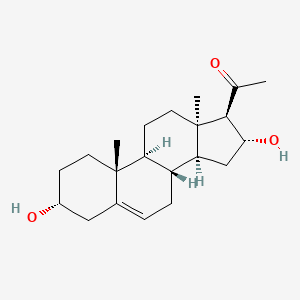
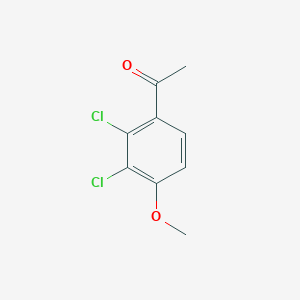
![(2E)-3-ethyl-2-[(1-ethyl-6-methylquinolin-1-ium-2-yl)methylidene]-1,3-benzothiazole;iodide](/img/structure/B13860968.png)
